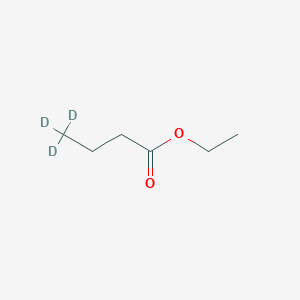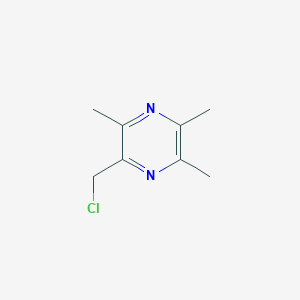
2-Chloromethyl-3,5,6-trimethyl-pyrazine
Vue d'ensemble
Description
2-Chloromethyl-3,5,6-trimethyl-pyrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 2-Chloromethyl-3,5,6-trimethyl-pyrazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with a variety of proteins and enzymes, including the MAPK/ERK signaling pathway and the NF-κB signaling pathway. By modulating these pathways, 2-Chloromethyl-3,5,6-trimethyl-pyrazine is able to exert its biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have a variety of biochemical and physiological effects, including:
- Anti-cancer properties: This compound has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.
- Neuroprotective effects: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to protect neurons from damage and death, making it a potential candidate for the treatment of neurodegenerative diseases.
- Vasodilatory effects: This compound has been found to relax blood vessels, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloromethyl-3,5,6-trimethyl-pyrazine has several advantages and limitations for lab experiments. Some of the advantages include:
- High yield and purity: The synthesis method for 2-Chloromethyl-3,5,6-trimethyl-pyrazine produces the compound in high yield and purity, making it a reliable source for scientific research purposes.
- Versatility: This compound has been found to have a variety of biochemical and physiological effects, making it a versatile candidate for research in multiple areas.
Some of the limitations of 2-Chloromethyl-3,5,6-trimethyl-pyrazine for lab experiments include:
- Limited research: While this compound has been studied extensively, there is still much to learn about its mechanism of action and potential applications.
- Potential toxicity: Like many chemical compounds, 2-Chloromethyl-3,5,6-trimethyl-pyrazine has the potential to be toxic in high doses, making it important to use caution when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 2-Chloromethyl-3,5,6-trimethyl-pyrazine. Some of these directions include:
- Further investigation of its anti-cancer properties: While 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have anti-cancer properties, more research is needed to determine its potential as a cancer treatment.
- Development of new neuroprotective treatments: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has shown promise as a neuroprotective agent, making it a potential candidate for the development of new treatments for neurodegenerative diseases.
- Investigation of its potential as a cardiovascular treatment: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Further research is needed to determine its potential as a cardiovascular treatment.
In conclusion, 2-Chloromethyl-3,5,6-trimethyl-pyrazine is a promising compound for scientific research due to its versatility and potential applications in multiple areas. While there is still much to learn about this compound, it has already shown promise as a potential treatment for cancer, neurodegenerative diseases, and cardiovascular diseases. Continued research on 2-Chloromethyl-3,5,6-trimethyl-pyrazine is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
2-Chloromethyl-3,5,6-trimethyl-pyrazine has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. Some of the areas of research that 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been studied in include:
- Cancer research: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer treatments.
- Neurological research: This compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Cardiovascular research: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases such as hypertension.
Propriétés
Numéro CAS |
123624-90-8 |
|---|---|
Nom du produit |
2-Chloromethyl-3,5,6-trimethyl-pyrazine |
Formule moléculaire |
C8H11ClN2 |
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
2-(chloromethyl)-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C8H11ClN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3 |
Clé InChI |
NNXBZTOMYBIUGR-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)CCl)C |
SMILES canonique |
CC1=C(N=C(C(=N1)C)CCl)C |
Synonymes |
2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
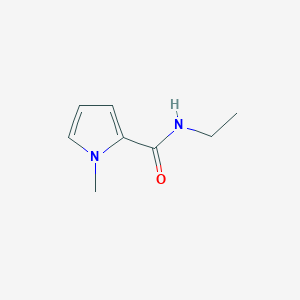
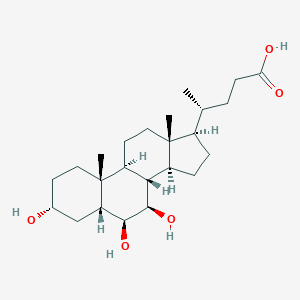
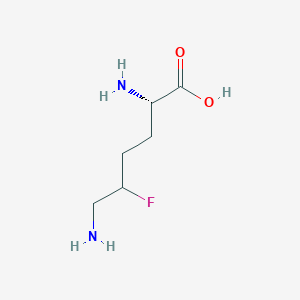
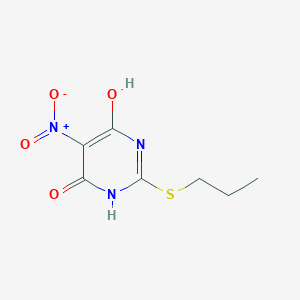

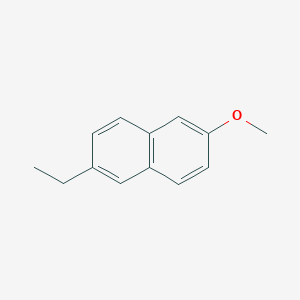
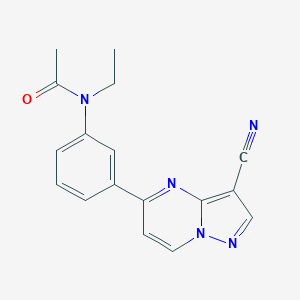
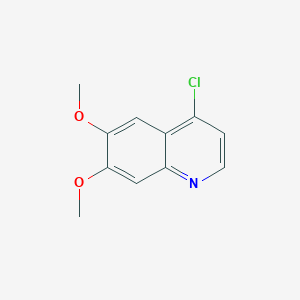
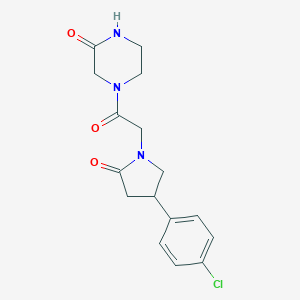
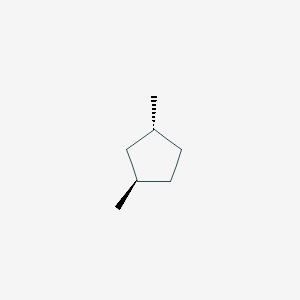
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
